N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative featuring a cyclopentyl group and a 2-methylbenzyl-substituted indole core. Key structural elements include:
- Indole scaffold: Known for interactions with biological targets like enzymes and receptors .
- Sulfanyl acetamide linkage: Imparts conformational rigidity and hydrogen-bonding capacity .
- Substituents: The 2-methylphenyl and cyclopentyl groups may influence solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-8-2-3-9-18(17)14-25-15-22(20-12-6-7-13-21(20)25)27-16-23(26)24-19-10-4-5-11-19/h2-3,6-9,12-13,15,19H,4-5,10-11,14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFGNNZAJUCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation process, followed by N-alkylation . The reaction conditions often involve solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and reagents such as thionyl chloride and triethylamine . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing by-products.
Chemical Reactions Analysis
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its indole core makes it a candidate for exploring biological activities such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory treatments.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s indole-sulfanyl acetamide backbone aligns with 8t and azepanyl analogs but lacks heterocyclic modifications like oxadiazole (8t) or pyrimidine (化合物I) .
- Substituent variations (e.g., cyclopentyl vs. chlorophenyl) likely modulate lipophilicity and steric effects, impacting membrane permeability and target binding .
Comparison :
- The target compound’s synthesis likely follows similar protocols, with cyclopentylamine and 2-methylbenzyl bromide as key reactants.
- Spectroscopic data (e.g., <sup>13</sup>C NMR δ ~172.0 for acetamide carbonyl) would align with analogs like 2-(1H-indol-3-yl)-2-oxo-N,N-bis(prop-2-en-1-yl)acetamide .
Table 2: Bioactivity of Selected Analogs
| Compound | LOX Inhibition (IC50) | α-Glucosidase Inhibition (IC50) | BChE Inhibition (IC50) | Reference |
|---|---|---|---|---|
| 8t | Moderate | Weak | Moderate | |
| 8v | High | Moderate | High | |
| 化合物I | N/A | N/A | N/A |
Inferences for Target Compound :
- Lack of electron-withdrawing groups (e.g., nitro in 8v) might reduce BChE inhibition compared to 8v .
Biological Activity
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A cyclopentyl group
- A 2-methylphenyl group
- An indole moiety connected by a thioacetamide bridge
This structural configuration may influence its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.
Research indicates that this compound acts as an inhibitor of Aurora kinases , a family of enzymes critical for cell division and proliferation. Aurora kinase inhibitors are being explored as promising targets in cancer therapy due to their ability to disrupt uncontrolled cell growth, a hallmark of cancer. The anti-proliferative effects of this compound have been observed across various cancer cell lines, suggesting its potential utility in oncological treatments.
Biological Activity Overview
Key Biological Activities:
- Anti-proliferative Effects: Demonstrated in various cancer cell lines, indicating potential as an anticancer agent.
- Interaction with Receptors: The indole moiety may interact with serotonin receptors, influencing mood and behavior. This suggests possible applications in treating psychiatric conditions.
- Anti-inflammatory and Analgesic Properties: Preliminary studies indicate potential for reducing inflammation and pain, although further research is required to fully understand these effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopropyl-2-(5-(3-methylphenyl)-1H-indol-3-yl)acetamide | Cyclopropyl group, 3-methylphenyl | Potential neuroactivity | Smaller cyclic structure may influence receptor binding dynamics |
| N-(4-methylbenzyl)-2-(indol-3-yloxy)acetamide | 4-Methylbenzyl group | Antimicrobial properties | Different functional groups affecting solubility and reactivity |
| N-benzyl-2-(indol-3-yloxy)acetamide | Benzyl group | Antidepressant effects | Simpler aromatic substitution could alter pharmacokinetics |
This comparison illustrates how variations in structural features lead to diverse biological activities and therapeutic potentials among these compounds.
Case Studies and Research Findings
Case Study 1: Cancer Cell Line Studies
In vitro studies have shown that N-cyclopentyl-2-{(1-[2-methylphenyl]methyl)-indol-3-ylsulfanyl}acetamide significantly inhibits the proliferation of various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an effective anticancer agent.
Case Study 2: Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of this compound suggest it may modulate serotonin receptor activity. Animal models treated with the compound exhibited changes in behavior consistent with altered serotonin signaling, warranting further exploration into its use for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
